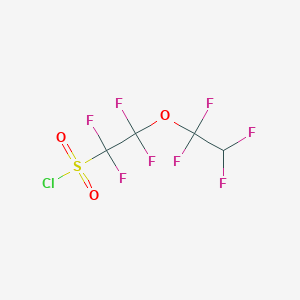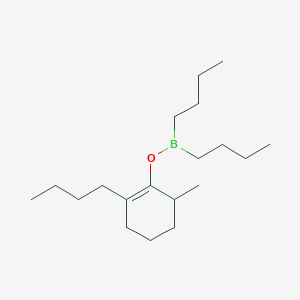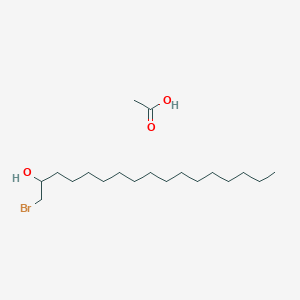
Acetic acid;1-bromoheptadecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-bromoheptadecan-2-ol is a compound that combines the properties of acetic acid and 1-bromoheptadecan-2-ol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly used in various industrial and household applications 1-bromoheptadecan-2-ol is an organic compound that contains a bromine atom and a hydroxyl group attached to a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromoheptadecan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-heptadecanol with bromine to form 1-bromoheptadecan-2-ol. This reaction typically requires the presence of a solvent such as carbon tetrachloride and is carried out under controlled conditions to ensure the selective bromination of the alcohol group .
Another method involves the esterification of 1-bromoheptadecan-2-ol with acetic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The resulting product is this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-bromoheptadecan-2-ol can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or ammonia, carried out under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-bromoheptadecan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;1-bromoheptadecan-2-ol involves its interaction with molecular targets and pathways in biological systems. The bromine atom and hydroxyl group play key roles in its reactivity and interactions. For example, the compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids . This can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-bromoheptadecan-2-ol: Shares the bromine and hydroxyl functional groups but lacks the acetic acid component.
Acetic acid: A simple carboxylic acid without the long carbon chain and bromine atom.
1-heptadecanol: Contains the long carbon chain and hydroxyl group but lacks the bromine atom and acetic acid component.
Uniqueness
Acetic acid;1-bromoheptadecan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
90012-72-9 |
|---|---|
Molecular Formula |
C19H39BrO3 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
acetic acid;1-bromoheptadecan-2-ol |
InChI |
InChI=1S/C17H35BrO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18;1-2(3)4/h17,19H,2-16H2,1H3;1H3,(H,3,4) |
InChI Key |
YQCUUNIOCJXTPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CBr)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


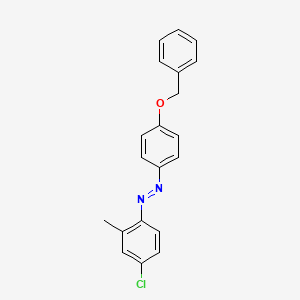
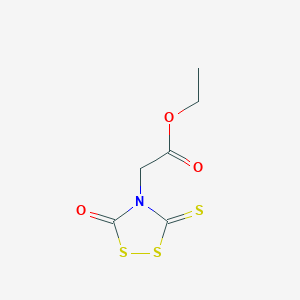
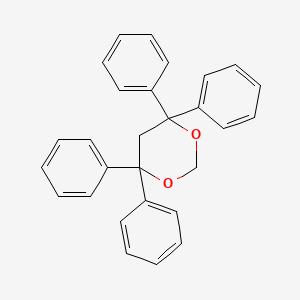
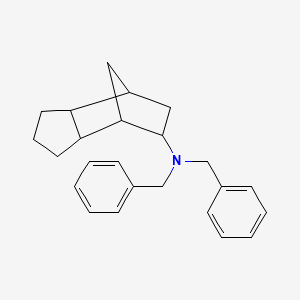
![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
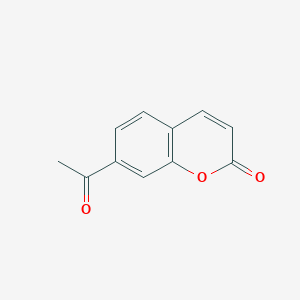
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
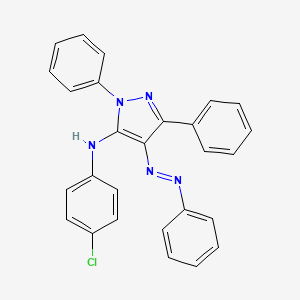
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
